molecular formula C12H13FO3 B8134007 MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

Cat. No.: B8134007
M. Wt: 224.23 g/mol
InChI Key: BOXJIVSWNGESFP-UHFFFAOYSA-N
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Description

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate typically involves several steps. One common method starts with the alkylation of 3-hydroxy-4-fluorobenzaldehyde to obtain an intermediate compound. This intermediate is then subjected to further reactions, such as hydroxylation and subsequent alkylation, to introduce the cyclopropylmethoxy group. The final step involves esterification to form the desired benzoate .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The intermediates are purified at each step to prevent impurities from affecting the final product. The overall process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups .

Scientific Research Applications

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. In the case of its anti-inflammatory effects, it may inhibit the expression of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXJIVSWNGESFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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